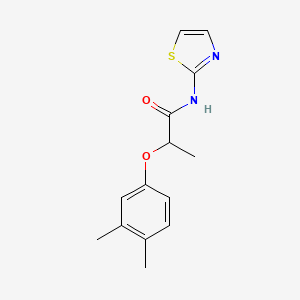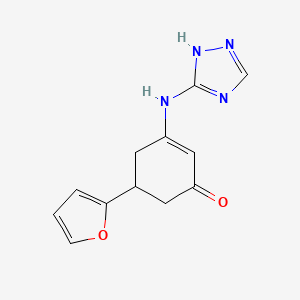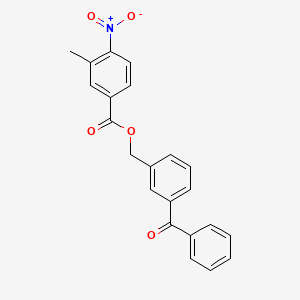
2-(3,4-dimethylphenoxy)-N-1,3-thiazol-2-ylpropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(3,4-dimethylphenoxy)-N-1,3-thiazol-2-ylpropanamide often involves complex synthetic pathways, including reductive amination reactions and the use of versatile reagents to introduce specific functional groups. For instance, Cheruzel et al. (2011) describe synthetic pathways involving reductive amination reactions to yield a series of ligands with second coordination sphere functional groups, highlighting the intricate steps required in the synthesis of such compounds (Cheruzel et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by non-planar configurations, intramolecular hydrogen bonding, and significant non-linear optical (NLO) properties. Karakurt et al. (2016) used density functional theory (DFT) and single-crystal X-ray diffraction to characterize the molecular geometry, revealing a photochromic crystal structure and the presence of forceful intramolecular and intermolecular hydrogen bonds (Karakurt et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds such as this compound can be explored through their synthesis and subsequent reactions. For example, the synthesis and characterization of similar compounds involve reactions that yield products with potential antitumor activity, as discussed by Reddy et al. (2010), who achieved the synthesis of propanamides with significant structural elucidation (Reddy et al., 2010).
Physical Properties Analysis
Physical properties such as crystal structure and herbicidal activity can be determined through specific synthesis and characterization methods. Liu et al. (2008) synthesized a compound through cyclic reagent use, demonstrating its effectiveness in herbicidal activity and providing crystallographic data to elucidate its physical properties (Liu et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and potential applications as inhibitors or catalysts, can be assessed through detailed studies. For instance, the synthesis and structural analysis of N-substituted propanamides reveal their pharmacological properties, including antibiotic effects against bacteria and lipoxygenase activity, as illustrated by Rasool et al. (2016) (Rasool et al., 2016).
Aplicaciones Científicas De Investigación
Surface Electrochemistry of Biological Redox Indicators
Studies on related compounds, such as 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT), have shown their importance as biological redox indicators. These compounds exhibit electrochemical redox processes when adsorbed on graphite electrodes, providing insight into their reduction and re-oxidation mechanisms. This research has implications for understanding the electrochemical behavior of similar compounds in biological systems (Marques et al., 1995).
Anticancer Activity of Sulfonamide Derivatives
Research into sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety, a structure somewhat related to the compound , has shown promise in anticancer activity. These compounds have been evaluated for their in vitro anticancer activity against various cancer cell lines, highlighting the potential therapeutic applications of structurally similar compounds (Ghorab et al., 2016).
Cell Growth Assays
Related methodologies, such as the use of tetrazolium-based assays (e.g., MTT assay), are crucial in evaluating cell growth and chemosensitivity. These assays allow for the assessment of cytotoxicity and chemosensitivity in various cell lines, providing a foundation for research into compounds with potential anticancer properties (Carmichael et al., 1987).
Herbicidal Activity Studies
Research on compounds with specific structural features, such as N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, has demonstrated effective herbicidal activity. These studies offer insight into the potential agricultural applications of chemically similar compounds (Liu et al., 2008).
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-4-5-12(8-10(9)2)18-11(3)13(17)16-14-15-6-7-19-14/h4-8,11H,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMHPZYBUGJRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(benzyloxy)-5-nitrobenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584689.png)
![3-bromo-N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4584705.png)
![ethyl 5-acetyl-4-methyl-2-{[4-(1-piperidinylsulfonyl)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4584712.png)
![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4584717.png)


![N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4584737.png)
![5-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4584742.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4584747.png)
![ethyl 5-[4-(1H-imidazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4584752.png)
![cyclooctyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4584758.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4584784.png)
![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4584796.png)